molecular formula C16H9F3O3 B1609285 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin CAS No. 386704-09-2

7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin

Cat. No. B1609285
M. Wt: 306.23 g/mol
InChI Key: VWKFVRVGEBQAQP-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(trifluoromethyl)coumarin is a class of 7-hydroxycoumarin that is majorly used as laser dyes . It has a characterized emission spectra and may be used in excited state proton transfer (ESPT) .


Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, including 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin, has been studied based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions were explored .


Molecular Structure Analysis

7-Hydroxy-4-(trifluoromethyl)coumarin is a pyrone fused benzene heterocyclic compound with a hydroxy group at the 7-position and a trifluoromethyl substituent at the 4-position .


Chemical Reactions Analysis

7-Hydroxy-4-(trifluoromethyl)coumarin is an halogenated metabolite of Coumarin . It allows 7-hydroxy-4-(trifluoromethyl)coumarin to be used in monitoring chemical reactions such as polymerization .


Physical And Chemical Properties Analysis

7-Hydroxy-4-(trifluoromethyl)coumarin is an off-white to light yellow or pink powder . It is suitable as a pH-indicator .

Scientific Research Applications

Immunomodulatory and Antimicrobial Properties

Coumarins, including 7-Hydroxycoumarin derivatives, have been shown to enhance resistance against bacterial infections such as Salmonella enterica Serovar Typhimurium in mice. These compounds facilitate this by decreasing bacterial load in vital organs and enhancing phagocytosis and bacterial killing by macrophages. This is further supported by the induction of Th1-associated cytokines like IL-12, IFN-gamma, and TNF-alpha, which are critical for the immunomodulatory potential of coumarins (Stefanova et al., 2007).

Antioxidative and Antihyperglycemic Activity

Scopoletin, a coumarin derivative, has demonstrated the ability to regulate hyperthyroidism and hyperglycemia in hyperthyroid rats. It decreases serum thyroid hormone levels, glucose levels, and hepatic glucose-6-phosphatase activity, indicating its potential in managing hyperthyroidism and diabetes without hepatotoxicity (Panda & Kar, 2006).

Cytochrome P-450 Metabolism

Coumarin derivatives are substrates for cytochrome P-450-mediated metabolism, providing a highly sensitive assay method for the enzyme's activity. This has implications in drug metabolism and toxicology studies, highlighting the role of coumarins in biotransformation processes (Deluca et al., 1988).

Anti-inflammatory and Antioxidant Effects

Coumarins exhibit significant anti-inflammatory and antioxidant effects, which are crucial in treating inflammatory diseases like ulcerative colitis. These compounds significantly attenuate colonic damage, improve colonic oxidative status, and prevent glutathione depletion, showcasing their therapeutic potential in managing inflammatory bowel disease (Luchini et al., 2008).

Tissue-selective Toxicity and Cytochrome P450 Depletion

Coumarin administration can lead to tissue-selective effects, notably in the olfactory mucosa, without affecting liver P450 levels. This selective toxicity provides insight into the metabolism and safety profile of coumarins and their derivatives (Gu et al., 1997).

Gastrointestinal Protective Effects

Umbelliferone, a 7-hydroxycoumarin derivative, has shown non-toxic antidiarrheal, anti-bacterial, and antiulcerogenic effects in addition to its antioxidant capacity. It significantly reduces intestinal transit and diarrheal symptoms, highlighting its pharmacological potential for gastrointestinal diseases (Cruz et al., 2020).

Safety And Hazards

The safety and hazards associated with 7-Hydroxy-4-(trifluoromethyl)coumarin include acute toxicity when ingested, skin irritation, eye irritation, and specific target organ toxicity following single exposure .

Future Directions

Many coumarin derivatives, including 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin, have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future work may focus on exploring optimal synthesis conditions and industrialized production of coumarins .

properties

IUPAC Name

7-hydroxy-4-[3-(trifluoromethyl)phenyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(21)22-14-7-11(20)4-5-12(13)14/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKFVRVGEBQAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420759
Record name 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin

CAS RN

386704-09-2
Record name 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-1-benzopyran-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=386704-09-2
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Record name 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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